molecular formula C12H21NO4 B3084989 Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate CAS No. 114725-08-5

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

Cat. No. B3084989
Key on ui cas rn: 114725-08-5
M. Wt: 243.3 g/mol
InChI Key: OXUITRPKWUQXCV-UHFFFAOYSA-N
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Patent
US05405853

Procedure details

Ethyl bromoacetate (21.2 g, 0.127 mol) was added dropwise to a solution of 3-methoxycarbonylpiperidine (40 g, 0.254 mol) in diethyl ether (250 ml) at 0° C. The reaction was heated under reflux for 1 hour and the resulting precipitate filtered off and washed with diethyl ether. The ethereal solution was concentrated under reduced pressure to give the title compound (27.6 g); δ (60 MHz, CDCl3) 1.25 and 1.27 (each 3H, each t, J=7 Hz, 2×OCH2CH3). 1.40-3.70 (9H, m, 2CH2, 3CH, 4CH2, 5CH2 and 6CH2), 3.20 (2H, s, NCH2CO2), 4.10 and 4.15 (each 2H, each q, J=7 Hz, 2×NCH2CO2).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:8][O:9][C:10]([CH:12]1[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]1)=[O:11].[CH2:18](OCC)C>>[CH2:6]([O:5][C:3]([CH2:2][N:14]1[CH2:15][CH2:16][CH2:17][CH:12]([C:10]([O:9][CH2:8][CH3:18])=[O:11])[CH2:13]1)=[O:4])[CH3:7]

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
40 g
Type
reactant
Smiles
COC(=O)C1CNCCC1
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The ethereal solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CN1CC(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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